(S)-4-Butyloxazolidine-2,5-dione

Polypeptide Synthesis Secondary Structure Biomaterials

Choose (S)-4-Butyloxazolidine-2,5-dione for precise control over polypeptide secondary structure. Its linear butyl side chain programs poly(norvaline) to adopt β-sheet conformations, delivering mechanical rigidity and controlled degradation kinetics essential for structural biomaterials, hydrogels, and drug delivery systems. The defined (S)-enantiomer guarantees reproducible ring-opening polymerization. Standard research-grade purity is ≥98%, with rigorous QC. Bulk sizes and custom packaging available. Contact our B2B sales team for competitive pricing and global shipping options.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B11717329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Butyloxazolidine-2,5-dione
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)OC(=O)N1
InChIInChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1
InChIKeyIDLCGAPAQNQOQR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-4-Butyloxazolidine-2,5-dione and Why It Matters in Procurement


(S)-4-Butyloxazolidine-2,5-dione (CAS 29774-90-1), also known as (S)-Norvaline N-carboxyanhydride, is a chiral heterocyclic compound belonging to the class of N-carboxyanhydrides (NCAs). It is a white to off-white crystalline powder with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. This compound serves as a highly reactive monomer for the ring-opening polymerization (ROP) to produce poly(norvaline), a synthetic polypeptide with unique secondary structure characteristics [2]. Its defined stereochemistry (S-configuration) and the linear butyl side chain differentiate it from other NCA monomers, making it a critical building block for advanced biomaterials, drug delivery systems, and stereospecific polymer syntheses.

Why Generic NCA Substitution is Not an Option for (S)-4-Butyloxazolidine-2,5-dione


The performance of polypeptides derived from NCA monomers is exquisitely sensitive to the side-chain structure of the amino acid precursor. Substituting (S)-4-Butyloxazolidine-2,5-dione with other NCA monomers, such as those derived from leucine, valine, or phenylalanine, will lead to polymers with profoundly different secondary structures, solubility profiles, and mechanical properties. Specifically, the linear butyl side chain of norvaline imparts a distinct conformational preference compared to the branched side chains of valine or leucine [1]. This translates to a higher propensity for β-sheet formation in poly(norvaline) under standard polymerization conditions [2]. Such a structural shift cannot be compensated for by adjusting polymerization parameters; it is intrinsic to the monomer. For research and industrial applications where the material's physical state (e.g., β-sheet vs. α-helix content) dictates function—such as in hydrogelation, drug release kinetics, or structural biomaterials—using a generic or alternative NCA monomer will yield a product with entirely different and unpredictable performance characteristics.

Quantitative Evidence for (S)-4-Butyloxazolidine-2,5-dione Differentiation


Elevated β-Sheet Propensity in Poly(norvaline) vs. Poly(leucine)

Poly(D-norvaline), synthesized via primary or tertiary amine-initiated polymerization of (S)-4-Butyloxazolidine-2,5-dione, consistently exhibits a significantly higher β-sheet content than poly(L-leucine) prepared under identical conditions. The linear n-butyl side chain of norvaline favors an extended β-sheet conformation, whereas the branched isobutyl side chain of leucine has a greater tendency to form α-helices. This structural distinction is quantifiable via 13C NMR CP/MAS spectroscopy [1].

Polypeptide Synthesis Secondary Structure Biomaterials NCA Polymerization

Monomer Purity and Batch-to-Batch Consistency for Reproducible Polymerization

While not a direct performance comparison, the availability of (S)-4-Butyloxazolidine-2,5-dione at consistently high purity (e.g., NLT 98% ) is a critical procurement factor. Impurities in NCA monomers are known to severely impact polymerization kinetics, molecular weight control, and polymer architecture. The use of high-purity, well-characterized monomers is essential for achieving reproducible and predictable outcomes in NCA polymerization [1]. Sourcing from vendors that provide rigorous analytical documentation (e.g., NMR, HPLC traces) mitigates the risk of failed syntheses and material inconsistencies.

Chemical Procurement Polymer Chemistry Quality Control

L-Norvaline NCA as a Precursor to Bioactive L-Norvaline Derivatives

(S)-4-Butyloxazolidine-2,5-dione is a direct precursor to L-norvaline-containing polymers. L-Norvaline is a known arginase inhibitor [1], and its controlled release from polymer matrices is being explored for immunomodulation and other therapeutic applications. The use of the NCA monomer allows for the facile synthesis of poly(norvaline) or norvaline-containing copolymers with defined molecular weights and architectures. This is a distinct advantage over using pre-formed L-norvaline, which cannot be directly polymerized into high molecular weight, sequence-defined materials.

Drug Delivery Arginase Inhibition Hydrogels

Optimal Application Scenarios for (S)-4-Butyloxazolidine-2,5-dione


Synthesis of β-Sheet-Rich Polypeptide Biomaterials

Leverage the high β-sheet propensity of poly(norvaline) [1] to design structural biomaterials, such as hydrogels, films, or fibers, that require defined mechanical rigidity and stability. This is particularly relevant for tissue engineering scaffolds where β-sheet content correlates with material stiffness and degradation rate. Using (S)-4-Butyloxazolidine-2,5-dione as the monomer ensures the final polymer's secondary structure is predisposed to β-sheet formation, a property not easily replicated with other NCA monomers [2].

Controlled Release Systems for L-Norvaline Therapeutics

Utilize (S)-4-Butyloxazolidine-2,5-dione to synthesize poly(norvaline)-based block copolymers or polymer-drug conjugates. The resulting materials can be engineered to degrade and release L-norvaline in a controlled manner [3]. This is a key application in cancer immunotherapy and cardiovascular disease research, where localized and sustained arginase inhibition is desired [4].

Fundamental Research on Polypeptide Conformation

Employ (S)-4-Butyloxazolidine-2,5-dione as a model monomer to study the relationship between amino acid side-chain structure and polypeptide secondary structure. The stark difference in conformational preference between norvaline and its structural isomers (e.g., valine, leucine) [2] provides a valuable system for investigating the principles that govern protein folding and self-assembly. This knowledge is foundational for the rational design of peptide-based materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Butyloxazolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.